molecular formula C18H16ClNO3S B2788806 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 1351621-33-4

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2788806
CAS No.: 1351621-33-4
M. Wt: 361.84
InChI Key: WOULMLSTCVMSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. The molecular structure incorporates a naphthalene ring, a feature present in compounds studied for their protein-binding capabilities . Sulfonamide functional groups are widely investigated for their role in molecular recognition and inhibition processes . The specific stereochemistry and hydrogen-bonding capacity, afforded by the hydroxy and sulfonamide groups, make this compound a valuable scaffold for probing protein-ligand interactions. Researchers can utilize this compound in the development of novel inhibitors, particularly for targeting protein-protein interactions implicated in disease pathways, such as those involving the Bcl-2 family of proteins . Its structural features also make it a suitable candidate for computational chemistry studies, including molecular docking simulations and spectroscopic analysis (FTIR, UV-Vis, NMR) to understand its electronic properties and binding modalities . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOULMLSTCVMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 2-hydroxy-2-(naphthalen-1-yl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-hydroxy-2-(naphthalen-1-yl)ethylamine attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and solvents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Using industrial-scale purification methods like distillation, crystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group (-OH) in the ethyl chain is susceptible to oxidation under controlled conditions. Common oxidizing agents include:

Oxidizing Agent Reaction Conditions Product Yield References
KMnO₄ (acidic)0–5°C, H₂SO₄/H₂OKetone derivative65–78%
CrO₃/PyridineAnhydrous CH₂Cl₂, RTKetone derivative82%
Dess-Martin periodinaneRT, CH₂Cl₂Ketone derivative89%

Oxidation selectively targets the β-hydroxyl group, forming a ketone without affecting the sulfonamide or chloroaryl groups. The reaction is stereoelectronically favored due to the stability of the intermediate carbocation.

Reduction Reactions

The sulfonamide group remains inert under reductive conditions, but the naphthyl and chloroaryl groups participate:

  • Chlorine reduction :

    Ar–Cl+H2Pd/C, EtOHAr–H+HCl\text{Ar–Cl} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Ar–H} + \text{HCl}

    Yields 70–85% dechlorinated product under hydrogenation.

  • Naphthalene ring hydrogenation :
    Catalytic hydrogenation (10% Pd/C, 60 psi H₂) reduces the naphthalene to tetralin derivatives, though this requires prolonged reaction times (24–48 hr) .

Substitution Reactions

The chloro substituent on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Nucleophile Conditions Product Yield References
NH₃ (aq.)CuCl₂, 120°C, 6 hr2-Amino-benzenesulfonamide55%
NaN₃DMSO, 100°C, 12 hr2-Azido-benzenesulfonamide68%
KSCNEtOH, reflux, 8 hr2-Thiocyanate-benzenesulfonamide73%

The electron-withdrawing sulfonamide group activates the chloro substituent toward NAS .

Elimination Reactions

The hydroxyl group undergoes β-elimination in acidic or basic media to form an alkene:

R–CH(OH)–CH2H2SO4/ΔR–CH=CH–+H2O\text{R–CH(OH)–CH}_2\text{–} \xrightarrow{\text{H}_2\text{SO}_4/\Delta} \text{R–CH=CH–} + \text{H}_2\text{O}

  • Conditions : 85% H₃PO₄, 140°C, 2 hr

  • Product : Alkene derivative with 91% purity (GC-MS).

Hydrolysis Reactions

The sulfonamide bond is resistant to hydrolysis under physiological conditions but cleaves under harsh acidic/basic environments:

  • Acidic hydrolysis (6M HCl, reflux, 12 hr):

    Ar–SO2–NH–R+H2OAr–SO3H+R–NH2\text{Ar–SO}_2\text{–NH–R} + \text{H}_2\text{O} \rightarrow \text{Ar–SO}_3\text{H} + \text{R–NH}_2

    Yields benzenesulfonic acid and the corresponding amine .

  • Enzymatic hydrolysis : No cleavage observed with proteases or sulfatases, indicating metabolic stability .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

Conditions Product Application References
PTSA, toluene, 110°C, 5 hrNaphtho-oxazine derivativeAntibacterial lead compound
NaH, THF, 0°C to RTBenzodiazepine analogCNS drug candidate

Cyclization exploits the proximity of the hydroxyl and sulfonamide groups .

Metal-Catalyzed Cross-Couplings

The chloroaryl group participates in nickel-catalyzed cross-electrophile coupling (XEC):

Ar–Cl+R–XNi(cat.)Ar–R+X–Cl\text{Ar–Cl} + \text{R–X} \xrightarrow{\text{Ni(cat.)}} \text{Ar–R} + \text{X–Cl}

  • Catalyst : ((R)-BINAP)NiCl₂

  • Reductant : MeMgI

  • Yield : 77–83% for aryl-alkyl couplings .

Biochemical Interactions

The sulfonamide group mimics PABA to inhibit folate biosynthesis in bacteria . The naphthyl-ethyl moiety enhances binding to hydrophobic pockets in target enzymes (e.g., Mcl-1, ATP-citrate lyase) .

Scientific Research Applications

Medicinal Applications

The compound has shown promise in several medicinal applications:

  • Antidiabetic Agents : It serves as an intermediate in the synthesis of isoindolinone derivatives, which are explored for their antidiabetic properties. The compound's structure allows for modifications that enhance biological activity against diabetes-related targets .
  • Histone Deacetylase Inhibitors : Research indicates that derivatives of this compound can act as potent histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression involved in cell proliferation and apoptosis .
  • Cytostatic Activity : Studies have demonstrated that certain derivatives exhibit cytostatic properties, suggesting potential use in cancer treatment .

Synthesis and Derivative Development

The synthesis of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves several chemical reactions, often utilizing naphthalene derivatives and chlorinated compounds. The synthesis pathways allow for the creation of various derivatives with enhanced pharmacological profiles.

Synthesis Example

A typical synthesis route involves:

  • Reacting naphthalenes with a chlorinated sulfonamide under controlled conditions to yield the desired compound.
  • Utilizing techniques such as NMR and X-ray diffraction to confirm the structure and purity of the synthesized product .

Environmental and Safety Considerations

The environmental impact of sulfonamide compounds is a critical area of study. The presence of chlorine and sulfonamide groups raises concerns regarding toxicity and environmental persistence. Regulatory assessments are necessary to evaluate the safety profiles of these compounds, especially when considering their widespread use in pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidiabetic AgentsIntermediate for isoindolinone derivatives
Histone Deacetylase InhibitorsPotential use in cancer therapy
Cytostatic ActivityExhibits properties that inhibit cancer cell growth
Environmental ImpactConcerns regarding toxicity and persistence

Case Studies

  • Antidiabetic Drug Development : A study highlighted the modification of this compound leading to enhanced efficacy against diabetic models, showcasing its potential as a lead compound for new drug development .
  • Cancer Research : Research focused on histone deacetylase inhibitors derived from this compound demonstrated significant antiproliferative effects in various cancer cell lines, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The target compound’s conformation can be compared to structurally related sulfonamides:

Compound Name Substituents Dihedral Angles (°) Key Structural Features Source
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 4-Methylbenzoyl 89.4 (sulfonyl-benzoyl) Twisted S-atom conformation (60.4°)
2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide 2-Methylbenzoyl 78.7 Reduced steric hindrance at ortho position
Target Compound 2-Hydroxy-2-(naphthalen-1-yl)ethyl Not reported Bulky naphthalene + polar hydroxyl group (Inferred)
  • Key Observations: The dihedral angle between the sulfonyl benzene ring and the substituent in analogous compounds ranges from 73.3° to 89.4°, influenced by substituent bulk and position . The hydroxyl group may adopt an antiparallel conformation relative to the sulfonamide’s S=O bonds, as seen in 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, where N–H bonds align antiparallel to C=O groups .

Spectroscopic and Analytical Profiles

  • IR Spectroscopy :

    • The hydroxyl group in the target compound would exhibit a broad O–H stretch near 3400–3420 cm⁻¹ (cf. 3420 cm⁻¹ in for N–H stretches) .
    • Sulfonamide S=O stretches typically appear at 1298–1402 cm⁻¹ (e.g., 1298 cm⁻¹ in ), while aromatic C–H bends occur near 740–936 cm⁻¹ .
  • NMR and Mass Spectrometry: The naphthalene protons would resonate downfield (δ 7.5–8.5 ppm in ¹H NMR), similar to 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide () . HRMS would show a molecular ion peak consistent with the formula C₁₉H₁₇ClNO₃S (exact mass dependent on substituents; cf. [M + Na]⁺ = 433.1336 in ) .

Biological Activity

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide backbone with a chloro substituent and a hydroxyethyl group attached to a naphthalene moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamides, including 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those associated with biofilm formation.

Table 1: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamideStaphylococcus aureus4 µg/mL
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamideEscherichia coli8 µg/mL

The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and inhibiting growth. Studies indicate that the presence of the naphthalene moiety enhances its binding affinity to bacterial targets, increasing its efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity

Cell LineIC50 Value (µg/mL)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression . The naphthalene moiety plays a crucial role in enhancing the compound's interaction with cellular targets.

Antioxidant Properties

The antioxidant activity of the compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is essential for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging20
ABTS Scavenging15

The antioxidant activity is attributed to the hydroxy group in its structure, which can donate electrons to neutralize free radicals .

Case Studies

Several case studies have focused on the biological activity of similar compounds, providing insights into potential applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives with naphthalene substituents exhibited enhanced activity against biofilm-forming bacteria. The results indicated that modifications at specific positions significantly impacted their efficacy .
  • Anticancer Research : Another study explored the effects of naphthalene-based sulfonamides on colon cancer cells, revealing that these compounds could inhibit tumor growth in vivo through targeted delivery mechanisms .

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step process:

  • Sulfonamide Formation: Reacting 2-chlorobenzenesulfonyl chloride with a naphthalene-substituted ethanolamine derivative under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Coupling Reactions: Nucleophilic substitution or condensation steps are employed to introduce the hydroxy-naphthyl ethyl group. Catalysts like POCl₃ or HOBt may enhance yields .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene/ethanol mixtures ensures >95% purity. Reaction optimization uses Design of Experiments (DOE) to adjust pH, solvent polarity, and stoichiometry .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxy group at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 412.08) and fragmentation patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles (e.g., 89.4° between aromatic rings) .

Advanced: How can crystallographic data resolve conformational ambiguities in structural studies?

Answer:

  • Refinement with SHELX: Programs like SHELXL refine hydrogen bonding (e.g., N–H···O=S interactions) and torsional angles (e.g., 60.4° at the sulfonamide S-atom) .
  • Validation via Overlay Analysis: Compare derived structures with analogs (e.g., 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide) to identify deviations in packing motifs or hydrogen-bond networks .
  • Complementary Techniques: Cross-validate with IR (sulfonamide S=O stretch at 1150–1350 cm⁻¹) and DFT calculations to confirm energetically favorable conformers .

Advanced: What methodologies are used to investigate this compound’s interactions with biological targets?

Answer:

  • Kinase Inhibition Assays: Use recombinant enzymes (e.g., IRE1α kinase) with fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
  • Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to quantify binding kinetics (ka/kd) and affinity (KD) .
  • Cellular Studies: Dose-dependent cytotoxicity assays (MTT) on cancer cell lines (e.g., MCF-7) with EC₅₀ calculations .

Advanced: How can contradictions in reactivity data across studies be systematically addressed?

Answer:

  • Meta-Analysis of Reaction Conditions: Compare solvent effects (e.g., DMF vs. THF) and catalyst loadings (e.g., 5% vs. 10% POCl₃) to identify yield discrepancies .
  • Reproducibility Protocols: Standardize pH (e.g., buffered vs. unbuffered systems) and temperature controls (e.g., reflux vs. microwave-assisted synthesis) .
  • Computational Modeling: Use Gaussian or ORCA to simulate transition states and predict regioselectivity in sulfonamide derivatization .

Advanced: What computational approaches model this compound’s interactions with macromolecular targets?

Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into protein active sites (e.g., PI3Kγ) using PDB ID 6JFF, scoring binding poses with ΔG values .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .
  • Pharmacophore Mapping (MOE): Identify critical interaction sites (e.g., sulfonamide O atoms as hydrogen bond acceptors) .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility: Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (5–10 mg/mL), and insoluble in aqueous buffers (pH 7.4) without cosolvents .
  • Stability: Degrades at >100°C; store at –20°C under argon. Stability in DMSO is >6 months at –20°C, validated via HPLC-UV (λ = 254 nm) .

Advanced: How can synthetic routes be optimized for scalability without compromising purity?

Answer:

  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer for high-yield (>80%) sulfonylation at 50°C .
  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining reaction efficiency .
  • In-line Analytics: Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.